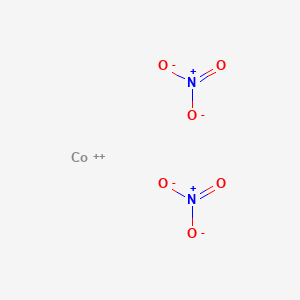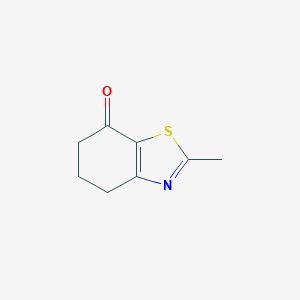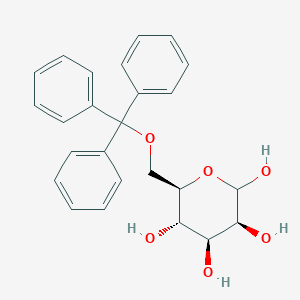
6-O-Trityl-D-mannopyranose
Overview
Description
6-O-Trityl-D-mannopyranose is a modified sugar that has been synthesized for use as a glycosylation agent. It is an O-glycoside of mannose and is usually used in the synthesis of complex carbohydrates . The compound has a molecular formula of C25H26O6 and a molecular weight of 422.47 g/mol . It is often utilized in research and development due to its unique properties and versatility in chemical reactions .
Mechanism of Action
Target of Action
The primary target of 6-O-Trityl-D-mannopyranose is the process of glycosylation . This compound is a modified sugar, specifically an O-glycoside of mannose , and is typically used in the synthesis of complex carbohydrates .
Mode of Action
This compound interacts with its targets by serving as a glycosylation agent . It can be incorporated into complex carbohydrates during their synthesis . Additionally, it can be fluorinated, methylated, or click modified to produce desired derivatives .
Biochemical Pathways
The compound primarily affects the glycosylation pathways . By acting as a glycosylation agent, it contributes to the formation of glycosidic bonds, thereby playing a crucial role in the synthesis of complex carbohydrates .
Result of Action
The primary result of the action of this compound is the formation of complex carbohydrates . By acting as a glycosylation agent, it enables the synthesis of these complex structures, which play various roles in biological systems, including energy storage and cellular communication .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, acidic conditions should be avoided for its storage . More research would be needed to fully understand the impact of different environmental conditions on its action.
Biochemical Analysis
Biochemical Properties
6-O-Trityl-D-mannopyranose plays a significant role in biochemical reactions, particularly in the process of glycosylation . It interacts with various enzymes and proteins to facilitate the synthesis of complex carbohydrates . The nature of these interactions is primarily through the formation of glycosidic bonds, which are covalent bonds that attach the mannose molecule to other biomolecules .
Cellular Effects
The effects of this compound on cells and cellular processes are primarily related to its role in the synthesis of complex carbohydrates . These carbohydrates can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism
Molecular Mechanism
At the molecular level, this compound exerts its effects through its role in the synthesis of complex carbohydrates . It can be fluorinated, methylated, or click modified to produce desired derivatives . These modifications can influence the binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in the metabolic pathway of mannose . Mannose metabolism in humans involves the conversion of mannose-6-phosphate to fructose-6-phosphate, which then enters the glycolytic pathway or is converted to glucose-6-phosphate by the gluconeogenic pathway of hepatocytes .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-O-Trityl-D-mannopyranose is synthesized through the protection of the hydroxyl group at the 6-position of D-mannopyranose with a trityl group. The reaction typically involves the use of trityl chloride and a base such as pyridine or triethylamine in an anhydrous solvent like dichloromethane . The reaction conditions are carefully controlled to ensure the selective protection of the desired hydroxyl group.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reaction vessels to produce the compound in bulk quantities .
Chemical Reactions Analysis
Types of Reactions
6-O-Trityl-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trityl group can be substituted with other functional groups to create different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
6-O-Trityl-D-mannopyranose has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
6-O-Benzyl-D-mannopyranose: Similar to 6-O-Trityl-D-mannopyranose but with a benzyl group instead of a trityl group.
6-O-Methyl-D-mannopyranose: Features a methyl group at the 6-position.
6-O-Acetyl-D-mannopyranose: Contains an acetyl group at the 6-position.
Uniqueness
This compound is unique due to the presence of the bulky trityl group, which provides steric protection and allows for selective reactions at other positions on the mannopyranose ring. This makes it particularly useful in the synthesis of complex carbohydrates and glycoproteins .
Properties
IUPAC Name |
(3S,4S,5S,6R)-6-(trityloxymethyl)oxane-2,3,4,5-tetrol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26O6/c26-21-20(31-24(29)23(28)22(21)27)16-30-25(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-15,20-24,26-29H,16H2/t20-,21-,22+,23+,24?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMNZCEKHTHLIRQ-SFGZKKEESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(C(O4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OC[C@@H]4[C@H]([C@@H]([C@@H](C(O4)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


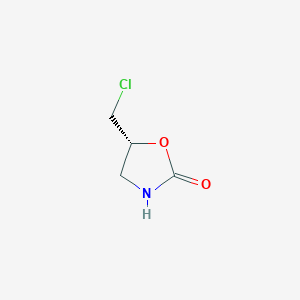

![4-[2-(4-Methylphenyl)ethanethioyl]morpholine](/img/structure/B179714.png)



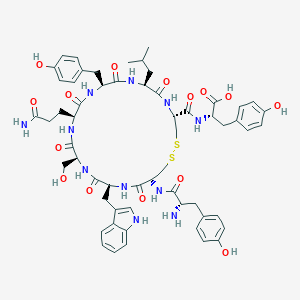

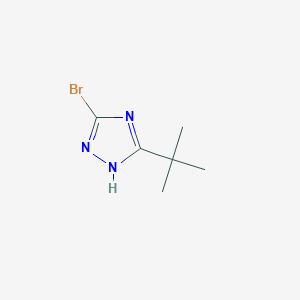
![N'-[4-[2-[(3-chlorophenyl)methylamino]ethyl]phenyl]thiophene-2-carboximidamide;dihydrochloride](/img/structure/B179733.png)
